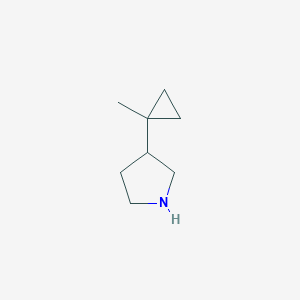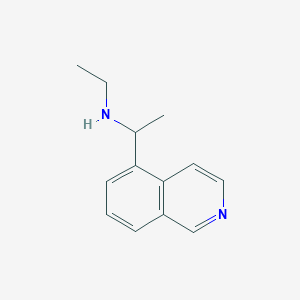
methyl (3S)-3-aminoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-aminoheptanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group attached to the third carbon of a heptanoate chain, with a methyl ester functional group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-aminoheptanoate typically involves the esterification of (3S)-3-aminoheptanoic acid. One common method is the Fischer esterification, where the amino acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
(3S)-3-aminoheptanoic acid+methanolH2SO4methyl (3S)-3-aminoheptanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-aminoheptanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the ester group.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of (3S)-3-aminoheptanol.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl (3S)-3-aminoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-aminohexanoate: Similar structure but with a shorter carbon chain.
Methyl (3S)-3-aminopentanoate: Even shorter carbon chain, leading to different physical and chemical properties.
Ethyl (3S)-3-aminoheptanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl (3S)-3-aminoheptanoate is unique due to its specific carbon chain length and the presence of both an amino group and a methyl ester group
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl (3S)-3-aminoheptanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-7(9)6-8(10)11-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
InChI Key |
UKWDJFBVMLITOC-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC[C@@H](CC(=O)OC)N |
Canonical SMILES |
CCCCC(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


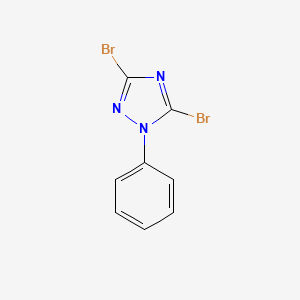
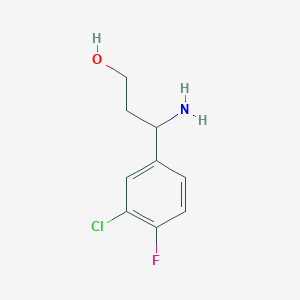
![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)
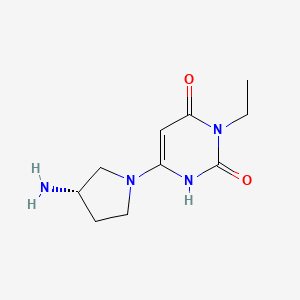

![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)


![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)

![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
